
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound featuring a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution: This method is used when the benzene ring is activated by electron-withdrawing groups, allowing nucleophiles to replace existing substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic or nucleophilic aromatic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Substitution: Both electrophilic and nucleophilic substitution reactions are common, depending on the nature of the substituents on the benzene ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Electrophiles: Halogens, nitronium ions.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alkylated derivatives .
Scientific Research Applications
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-((2-(4-(pentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
80844-14-0 |
|---|---|
Molecular Formula |
C28H34O3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[[2-methyl-2-(4-pentoxyphenyl)propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C28H34O3/c1-4-5-9-19-30-25-17-15-24(16-18-25)28(2,3)22-29-21-23-11-10-14-27(20-23)31-26-12-7-6-8-13-26/h6-8,10-18,20H,4-5,9,19,21-22H2,1-3H3 |
InChI Key |
KDMPSGPMXPVHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


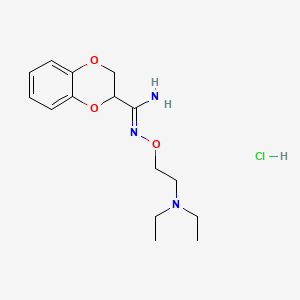

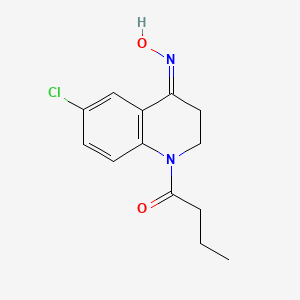
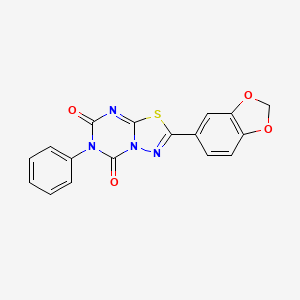
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)

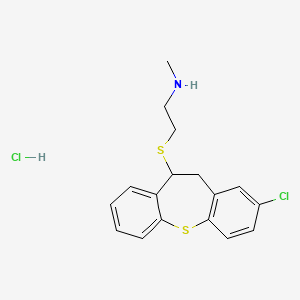
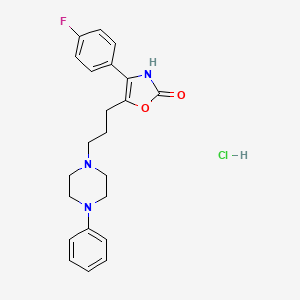
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)

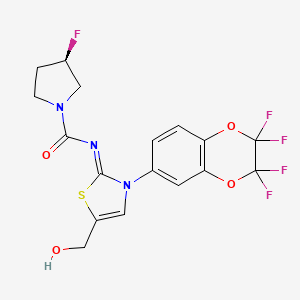
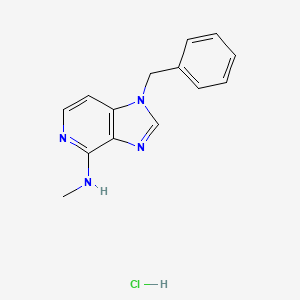
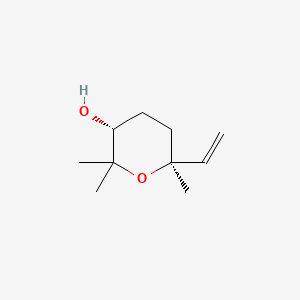
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
